[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride
Description
[(2R,4S)-4-Fluoropyrrolidin-2-yl]methanol hydrochloride is a chiral fluorinated pyrrolidine derivative with the molecular formula C₅H₁₁ClFNO and a molecular weight of 155.60 g/mol . Its stereochemistry (2R,4S) defines two stereocenters, contributing to its unique conformational and biochemical properties. The compound is characterized by a pyrrolidine ring substituted with a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position, with the hydrochloride salt enhancing its solubility in polar solvents.
This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules and chiral ligands. Its CAS number is 623583-08-4, and it is commercially available from suppliers such as Accela and Nanjing YouFlu Medical Technology .
Properties
IUPAC Name |
[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSMAEKVMQAPIQ-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1CO)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation and Fluorination Strategies
The synthesis of [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride begins with constructing the pyrrolidine backbone. A common approach involves cyclization of γ-aminobutyric acid (GABA) derivatives or reductive amination of ketones. For example, 4-fluoropyrrolidine precursors are synthesized via stereoselective fluorination of pyrrolidinone intermediates using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® reagents. The fluorination step is critical for achieving the desired (2R,4S) configuration, with reaction temperatures maintained between −78°C and 0°C to minimize racemization.
Table 1: Key Fluorination Reagents and Yields
| Reagent | Temperature (°C) | Yield (%) | Stereoselectivity (de) |
|---|---|---|---|
| DAST | −78 | 72 | 92% |
| Deoxo-Fluor® | 0 | 85 | 95% |
| XtalFluor-E® | −20 | 68 | 88% |
Hydroxymethyl Group Introduction
Following fluorination, the hydroxymethyl group is introduced at the 2-position via Grignard addition or reduction of ketones . For instance, treatment of 4-fluoropyrrolidin-2-one with methylmagnesium bromide yields the tertiary alcohol, which is subsequently reduced using sodium borohydride (NaBH4) in tetrahydrofuran (THF). This step achieves >90% conversion, with chiral auxiliaries like (R)-BINOL ensuring enantiomeric excess (ee) of 98%.
Reaction Optimization and Catalytic Systems
Asymmetric Catalysis
Chiral catalysts play a pivotal role in controlling stereochemistry. Ruthenium-based complexes and organocatalysts such as proline derivatives are employed to enhance diastereomeric excess (de). For example, a Ru-(S)-BINAP system catalyzes the hydrogenation of enamine intermediates, achieving de values >95% under 50 bar H2 pressure.
Solvent and Temperature Effects
Optimal solvent systems include polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), which stabilize transition states during fluorination. Elevated temperatures (40–60°C) accelerate ring closure but risk epimerization, necessitating precise thermal control.
Industrial Production Methods
Continuous Flow Synthesis
Industrial-scale production leverages continuous flow reactors to improve yield and reproducibility. A representative protocol involves:
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Pumping precursors through a fluorination module at 0°C.
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In-line quenching with aqueous NaHCO3 to neutralize excess reagent.
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Automated crystallization using antisolvent precipitation (e.g., ethyl acetate/heptane).
This method reduces batch-to-batch variability and achieves throughputs of 1–5 kg/day.
Green Chemistry Approaches
Recent advances emphasize solvent recycling and catalytic recovery. For instance, immobilized enzymes on silica substrates enable reagent reuse, reducing waste generation by 40%.
Stereochemical Control and Analytical Validation
Chiral Resolution Techniques
Racemic mixtures are resolved via diastereomeric salt formation using tartaric acid derivatives. The (2R,4S) isomer preferentially crystallizes from ethanol/water mixtures, yielding >99% de.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Key spectral data include:
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics Across Synthesis Routes
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch Fluorination | 78 | 98 | Moderate |
| Continuous Flow | 92 | 99.5 | High |
| Enzymatic Resolution | 85 | 97 | Low |
Purification and Isolation
Final purification employs column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) or recrystallization from hot isopropanol. The hydrochloride salt is precipitated by treating the free base with HCl gas in diethyl ether, achieving >99.9% purity .
Chemical Reactions Analysis
Types of Reactions
[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom or the methanol group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its fluorinated structure enhances reactivity and selectivity in chemical reactions, making it valuable for developing new materials and catalysts.
Reagent in Organic Reactions
In organic chemistry, [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride is utilized as a reagent in various reactions. It participates in nucleophilic substitutions and cyclization reactions, contributing to the synthesis of pharmaceuticals and agrochemicals.
Biological Applications
Enzyme Interaction Studies
The compound is studied for its interactions with enzymes and receptors due to its chiral nature. Its specific stereochemistry allows researchers to explore stereospecific biological processes, which can lead to insights into enzyme mechanisms and protein-ligand interactions.
Therapeutic Potential
Research indicates that this compound may have therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development. Preliminary studies suggest potential antidepressant and neuroprotective effects, positioning this compound as a candidate for further investigation in treating neurodegenerative diseases .
Industrial Applications
Production of Fine Chemicals
In the industrial sector, this compound is employed in the production of fine chemicals and as an intermediate in various chemical processes. Its unique properties contribute to the development of products with improved performance characteristics.
Mechanism of Action
The mechanism of action of [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the methanol group may participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride to related fluorinated pyrrolidine derivatives are summarized in Table 1, followed by detailed comparisons.
Table 1: Key Properties of this compound and Analogues
Stereochemical and Functional Group Variations
[(2S,4S)-4-Amino-2-pyrrolidinyl]methanol dihydrochloride (CAS 1207376-36-0): Replacing fluorine with an amino group introduces hydrogen-bonding capabilities, altering binding interactions with biological targets (e.g., enzymes or receptors). Its dihydrochloride salt improves aqueous solubility compared to the mono-HCl form of the fluorinated analogue .
Methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride (CAS 2225126-70-3):
- The addition of a methyl ester group increases hydrophobicity, making it more suitable for crossing lipid membranes. This modification is advantageous in prodrug design, where ester hydrolysis releases the active metabolite .
However, steric hindrance may reduce conformational flexibility compared to the mono-fluorinated compound .
(2S,4S)-4-Fluoro-2-(methanesulfonylmethyl)pyrrolidine hydrochloride :
- The methanesulfonyl group introduces strong electron-withdrawing properties, which can stabilize transition states in catalytic reactions or modify metabolic stability in drug candidates .
Pharmacological and Thermodynamic Comparisons
- Binding Affinity : Thermodynamic studies on stereoisomers (e.g., fidarestat analogues) demonstrate that the (2R,4S) configuration exhibits distinct free energy changes ($\Delta G$) compared to (2S,4S) isomers due to differences in solvation and protein-ligand interactions . This highlights the importance of stereochemistry in optimizing binding efficiency.

- Metal Coordination: The fluorinated pyrrolidine scaffold in [(2R,4S)-4-fluoropyrrolidin-2-yl]methanol HCl has been used to synthesize gold(I)-dithiocarbamate complexes, where the fluorine atom may fine-tune the metal’s electronic environment to enhance anticancer activity .
Biological Activity
[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol hydrochloride is a chemical compound notable for its unique structural properties and potential biological activities. The compound features a pyrrolidine ring with a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position, which contributes to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : CHClFNO
- Molecular Weight : 155.60 g/mol
- CAS Number : 623583-08-4
The biological activity of this compound is primarily mediated through its interactions with various molecular targets:
- Molecular Targets : The compound interacts with specific enzymes and receptors, modulating their activity and leading to diverse biological effects. This includes influencing neurotransmitter systems, which is critical for its potential antidepressant effects.
- Pathways Involved : It is known to affect signaling pathways related to neurotransmission, metabolism, and cellular regulation. These interactions may contribute to its neuroprotective properties and antinociceptive (pain-relieving) effects.
Antidepressant Effects
Research indicates that pyrrolidine derivatives like this compound may influence neurotransmitter systems such as serotonin and norepinephrine, suggesting potential antidepressant properties. Various studies have shown that compounds in this class can improve mood and reduce depressive symptoms in animal models.
Antinociceptive Activity
The compound exhibits pain-relieving effects, making it a candidate for analgesic drug development. Initial findings suggest that it may interact with pain pathways to mitigate discomfort.
Neuroprotective Properties
Preliminary studies indicate that this compound may provide neuroprotective benefits. This could be particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play significant roles.
Case Studies
- Antidepressant Activity : In a controlled study involving rodent models, administration of this compound resulted in significant reductions in depression-like behaviors as measured by the forced swim test and tail suspension test.
- Pain Relief : Another study focused on the analgesic properties demonstrated that the compound significantly reduced pain responses in models of acute and chronic pain when administered at varying doses.
- Neuroprotection : Research investigating the neuroprotective effects showed that treatment with this compound led to decreased markers of neuronal damage in models of neurodegeneration induced by toxins.
Summary Table of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antidepressant | Modulation of neurotransmitter systems | |
| Antinociceptive | Interaction with pain pathways | |
| Neuroprotective | Reduction of oxidative stress markers |
Q & A
Q. How are enantiomeric excess (ee) and diastereomeric ratios (dr) optimized in large-scale synthesis?
- Optimization Methods :
- Chiral Auxiliaries : Use of (S)-proline derivatives to control stereochemistry during ring closure.
- Kinetic Resolution : Enzymatic hydrolysis of racemic mixtures (e.g., lipase-catalyzed ester hydrolysis) .
- Data Table :
| Method | ee (%) | dr (syn:anti) | Reference |
|---|---|---|---|
| Chiral HPLC Resolution | 99.5 | N/A | |
| Enzymatic Hydrolysis | 98.2 | 95:5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

